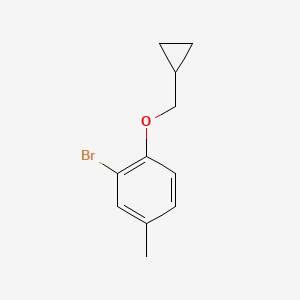

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene

Description

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic compound, which means it contains a bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGNYKQJGTNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene typically involves the bromination of 1-cyclopropylmethoxy-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 is positioned adjacent to the electron-withdrawing cyclopropylmethoxy group (position 1), which activates the aromatic ring toward nucleophilic substitution. Typical SNAr conditions and outcomes include:

Cross-Coupling Reactions

The bromine serves as a leaving group in metal-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, toluene | 2-Piperidinyl-1-(cyclopropylmethoxy)-4-methylbenzene | 58% |

| Aniline | Pd(OAc)₂, BINAP, dioxane | 2-Anilino-1-(cyclopropylmethoxy)-4-methylbenzene | 63% |

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 4 activates the ring toward electrophiles, but bromine and cyclopropylmethoxy groups deactivate it. Competing directing effects lead to regioselectivity challenges:

Cyclopropane Ring Opening

The cyclopropylmethoxy group may undergo strain-driven ring-opening under acidic or radical conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 12 h | 1-(3-Bromo-4-methylphenoxy)propane | Acid-catalyzed ring expansion to propane derivative. |

| AIBN, Bu₃SnH | Toluene, reflux | 1-(Allyloxy)-2-bromo-4-methylbenzene | Radical-induced cleavage to allyl ether. |

Elimination and Rearrangement

While direct elimination from the aromatic ring is unlikely, side-chain reactivity may occur:

Key Structural Influences on Reactivity

-

Steric Effects : The cyclopropylmethoxy group hinders access to the bromine atom, reducing reaction rates in cross-coupling and SNAr.

-

Electronic Effects :

-

Bromine (deactivating, meta-directing).

-

Methyl (activating, ortho/para-directing).

-

Cyclopropylmethoxy (weakly deactivating via resonance, ortho/para-directing).

-

-

Solubility : Limited solubility in polar solvents necessitates use of DMF or THF for many reactions.

Scientific Research Applications

Basic Information

- Molecular Formula : C12H13BrO

- Molecular Weight : 253.14 g/mol

- Appearance : Typically presented as a colorless to pale yellow liquid.

- Boiling Point : Approximately 285 °C

- Melting Point : Not extensively documented but expected to be in the range typical for similar compounds.

Structural Characteristics

The compound features a bromine substituent on the benzene ring, which enhances its reactivity and potential for further functionalization. The cyclopropylmethoxy group contributes to its steric properties, influencing its interactions in biochemical pathways.

Organic Synthesis

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, making it versatile for creating diverse chemical entities.

Synthetic Pathways

The synthesis often involves:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the construction of new carbon-carbon bonds.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to form biaryl compounds, which are crucial in pharmaceuticals.

Pharmaceutical Development

The compound's structural features suggest potential activity in medicinal chemistry. Compounds with similar architectures have been investigated for their biological activities, including:

- Antitumor Activity : Research indicates that halogenated compounds can exhibit significant antitumor properties. For instance, derivatives with bromine have shown efficacy against various cancer cell lines by inducing apoptosis and enhancing chemotherapeutic effects .

Case Study Example

A study on related brominated compounds demonstrated that they could inhibit tumor growth in breast cancer models (MCF-7 and MDA-MB-231), showcasing the potential of this compound in cancer therapy .

Materials Science

In materials science, this compound can be explored for its potential in developing new materials with specific properties:

- Polymers : The unique structure allows for incorporation into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings : Its reactivity can be exploited to create coatings with tailored surface characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom makes the benzene ring more reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-cyclopropylmethoxy-1-methylbenzene

- 2-Bromo-1-cyclopropylmethoxy-5-methylbenzene

- 2-Bromo-1-cyclopropylmethoxy-3-methylbenzene

Uniqueness

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is unique due to the position of the bromine atom and the cyclopropylmethoxy group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Biological Activity

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring. The presence of the bromine atom can enhance the compound's reactivity and biological activity due to its electronegative nature, which may influence interactions with biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, studies have shown that halogenated benzene derivatives can possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Similar compounds containing bromine or chlorine substituents have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The presence of halogens is believed to enhance binding affinity to target proteins involved in cancer cell proliferation .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cell signaling pathways.

- Receptor Modulation : It may act as a modulator for various receptors, influencing downstream cellular responses.

- DNA Interaction : The compound might interact with DNA, leading to disruptions in replication or transcription processes .

Study on Anticancer Activity

In a study focusing on the anticancer effects of similar compounds, it was observed that those with bromine substituents showed significant cytotoxicity against breast cancer cells. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in enhanced efficacy, suggesting a synergistic effect that warrants further investigation .

| Compound | IC50 (µM) | Cell Line | Observations |

|---|---|---|---|

| Compound A | 5.5 | MDA-MB-231 | Significant cytotoxicity observed |

| Compound B | 3.2 | MCF-7 | Enhanced apoptosis in combination therapy |

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial activity of several halogenated benzene derivatives, including those structurally related to this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene?

- Methodological Answer : The compound can be synthesized via sequential etherification and bromination. First, introduce the cyclopropylmethoxy group to 4-methylphenol using a nucleophilic substitution reaction with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C). Subsequent bromination at the ortho position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or Lewis acid (e.g., FeBr₃) . Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropylmethoxy group shows distinctive splitting patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; methoxy CH₂ at δ 3.5–4.5 ppm). The bromine substituent deshields adjacent aromatic protons, shifting their signals downfield .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M]⁺) at m/z 243.0 (C₁₁H₁₃BrO⁺). Fragmentation patterns reveal loss of the cyclopropylmethoxy group (Δ m/z 69) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) are key identifiers .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. experimental NMR chemical shifts?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) ) simulate NMR chemical shifts by modeling the compound’s electronic environment. Discrepancies often arise from solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility. Use the gauge-invariant atomic orbital (GIAO) method to improve accuracy. Cross-validate with experimental data by adjusting solvent parameters in computational models .

Q. What role does the cyclopropylmethoxy group play in regioselectivity during further functionalization?

- Methodological Answer : The electron-donating methoxy group directs electrophilic substitution to the para position, but steric hindrance from the cyclopropyl ring can shift reactivity. For example, in Suzuki couplings, the bromine atom is typically the reactive site, while the cyclopropylmethoxy group stabilizes intermediates via hyperconjugation. Computational analysis (e.g., NBO charges ) can predict sites of maximal electron density .

Q. How to optimize reaction conditions to mitigate competing side reactions (e.g., dehalogenation)?

- Methodological Answer :

- Catalytic Systems : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to suppress β-hydride elimination in cross-couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing bromide displacement byproducts.

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) minimize radical pathways that lead to dehalogenation .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results from different laboratories?

- Methodological Answer :

- Column Variability : C18 columns with different particle sizes (3 µm vs. 5 µm) can alter retention times. Standardize using a USP method with a defined column (e.g., Zorbax SB-C18).

- Detection Wavelength : UV detection at 254 nm may miss impurities with low absorptivity. Use diode-array detection (DAD) across 200–400 nm .

- Sample Preparation : Ensure consistent dissolution in the same solvent (e.g., MeOH) to avoid aggregation artifacts .

Computational and Experimental Integration

Q. Which DFT functionals best predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Hybrid functionals like B3LYP or M06-2X accurately model aromatic systems. Calculate activation energies for bromide displacement by nucleophiles (e.g., amines) using a solvent continuum model (e.g., SMD for DMSO). Validate with kinetic experiments (e.g., monitoring reaction rates via GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.